

Optimized Crystallization Kinetics of FBPM Dihydrochloride: A Process Chemistry Perspective

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Compound of Interest

Compound Name:	[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
CAS No.:	893755-07-2
Cat. No.:	B1358601

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Molecular Architecture & Physicochemical Context[1][4][5][6]

The purification strategy is dictated by the molecule's two basic centers.[4][5] Understanding the pKa differential between the piperidine nitrogen and the primary aminomethyl group is crucial for stoichiometric control during salt formation.[4][5]

- Molecule: [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine[1][2][3][4][6]
- CAS Registry (Generic/Analog): 374897-94-4 (Reference for analog chemistry)[1][2][3]
- Basicity Profile:
 - N1 (Piperidine): Tertiary amine, pKa ~ 8.5–9.0.[3][5]
 - N2 (Aminomethyl): Primary amine, pKa ~ 10.0–10.5.[3][5]

- Impurity Profile: The synthesis (reductive amination or alkylation) often generates Bis-alkylated impurities (where the primary amine reacts with excess 3-fluorobenzyl halide).[1][2][5]

Why the Dihydrochloride (2HCl) Salt?

While mono-salts (e.g., Mono-HCl, Fumarate) are possible, they often exhibit lower melting points and higher hygroscopicity.[2][3][4] The 2HCl salt utilizes both protonation sites to form a rigid crystal lattice with high lattice energy, significantly increasing the melting point (>200°C) and effectively excluding the bulky bis-alkylated impurities which disrupt this packing.[3][4][5]

Salt Selection & Solvent Screening Strategy

The following decision matrix outlines the logic for selecting the solvent system. The goal is to balance yield (low solubility at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) with purity (high solubility of impurities).[5]

Solvent System Performance Data

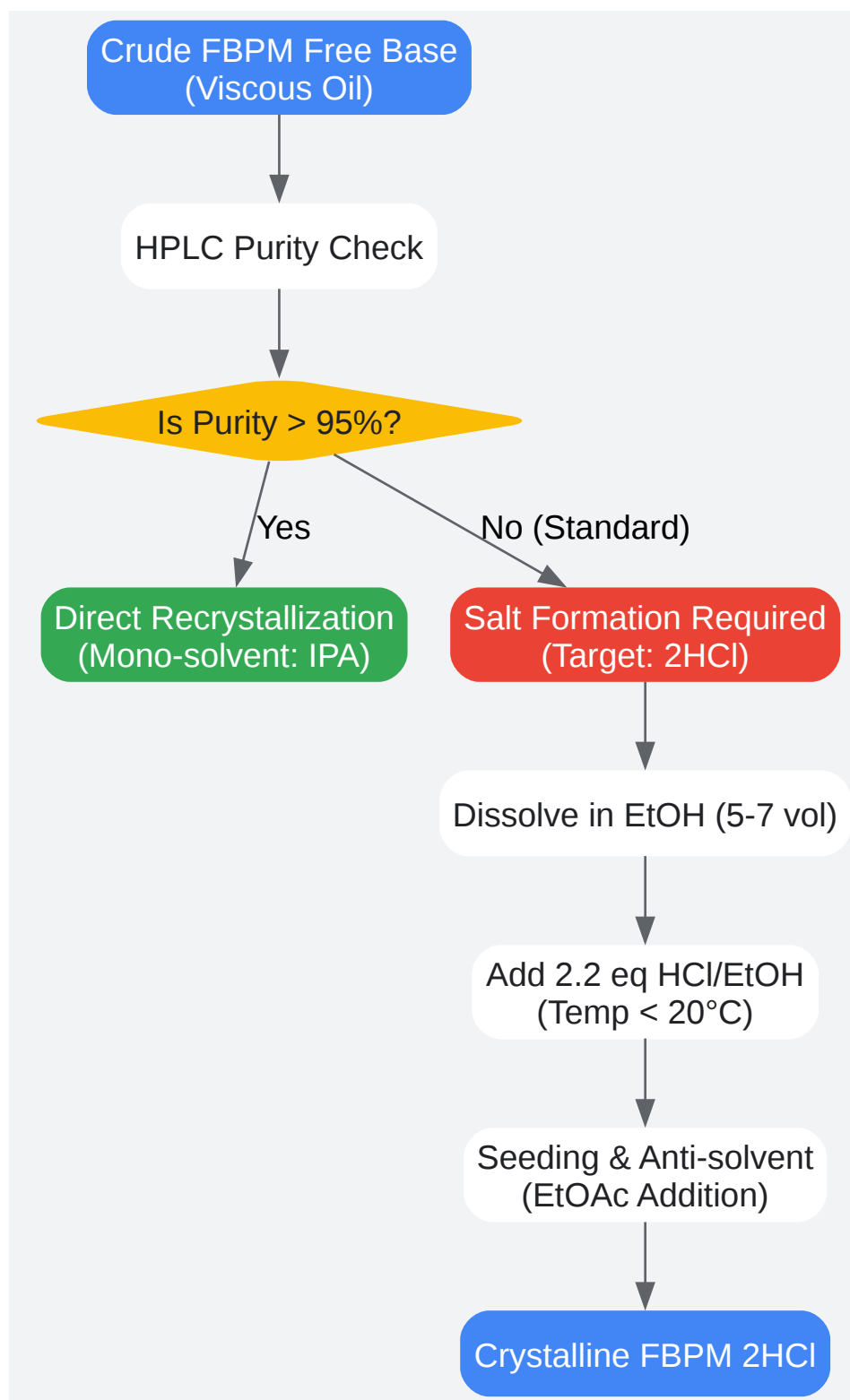
Solvent System	Role	Solubility (Hot)	Solubility (Cold)	Impurity Rejection	Comments
Methanol (MeOH)	Solvent	Very High	High	Poor	Good for initial dissolution, but yield is low without anti-solvent. [1] [2] [3] [4]
Ethanol (EtOH)	Solvent	High	Moderate	Good	Preferred primary solvent. Balances solubility and recovery. [1] [5]
Isopropanol (IPA)	Solvent	Moderate	Low	Excellent	Best for final polishing steps; lower single-pass yield. [1] [2] [5]
Ethyl Acetate (EtOAc)	Anti-Solvent	Negligible	Negligible	N/A	Induces nucleation; rejects non-polar organic impurities. [1] [5]

Water	Co-Solvent	Very High	Very High	Poor	Use only in trace amounts (<5%) if salt is amorphous to induce crystallinity.[1] [5]
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Visualization: Process Logic & Workflows[4]

Diagram 1: Salt Screening & Decision Logic

This flowchart illustrates the decision-making process for selecting the optimal salt form based on the physical state of the crude intermediate.[2][4][5]



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Caption: Decision logic for converting the oily free base into a stable dihydrochloride salt.

Detailed Operational Protocol: FBPM-2HCl

Recrystallization

Objective: Purify crude **[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine** to >99.5% HPLC purity.

Reagents:

- Crude FBPM: 100 g (Theoretical)
- Solvent: Absolute Ethanol (EtOH)[1][5]
- Acid Source: HCl in Ethanol (approx.[1][3][5] 4M or 6M) or HCl gas.[1][5]
- Anti-Solvent: Ethyl Acetate (EtOAc) or MTBE.[1][5]

Step-by-Step Methodology:

Phase 1: Dissolution and Scavenging[4][5]

- Charge the crude FBPM oil (100 g) into a jacketed reactor.
- Add Absolute Ethanol (500 mL, 5 volumes).
- Stir at 25°C until a homogeneous solution is achieved.
 - Technical Insight: If the solution is dark, treat with activated carbon (5 wt%) for 30 minutes, then filter through Celite.[3][4][5] This protects the salt from occluding color bodies.[3][4][5]

Phase 2: Controlled Salt Formation (The Critical Step)[1][5]

- Cool the reactor to 10–15°C. Exothermic control is vital here.
- Add HCl/Ethanol solution (2.2 molar equivalents relative to FBPM) dropwise.
 - Rate Limit: Maintain internal temperature < 25°C.[3][4][5]
 - Observation: The solution will warm up.[3][4][5] A slight haze may form (the mono-salt), which will redissolve or thicken as the di-salt forms.[1][2][3]

- Agitate for 1 hour at 20°C to ensure complete protonation of both nitrogen centers.

Phase 3: Crystallization & Metastable Zone Width (MSZW) Control[1][5]

- Heat the slurry to Reflux (78°C) until a clear solution is obtained.
 - Troubleshooting: If solids persist, add water dropwise (max 2% v/v) until clear.[3][5]
- Cool slowly to 60°C.
- Seed with 0.1 wt% pure FBPM-2HCl crystals (if available) to prevent oiling out.[1][5]
- Add Ethyl Acetate (300 mL, 3 volumes) slowly over 60 minutes while maintaining temperature at 55–60°C.
 - Why? Adding anti-solvent at high temperature prevents "crashing out" amorphous solids and promotes large, filterable crystal growth.[3][4][5]
- Cool the slurry to 0–5°C over a linear ramp of 4 hours (Cooling rate: ~15°C/hr).

Phase 4: Isolation and Drying[4][5]

- Hold at 0°C for 2 hours to maximize yield.
- Filter the white crystalline solid under vacuum or nitrogen pressure.
- Wash the cake with cold 1:1 EtOH/EtOAc (100 mL) to displace mother liquor containing impurities.
- Dry in a vacuum oven at 50°C for 12 hours.
 - Target: Loss on Drying (LOD) < 0.5%. [1][5]

Process Analytical Technology (PAT) & Validation

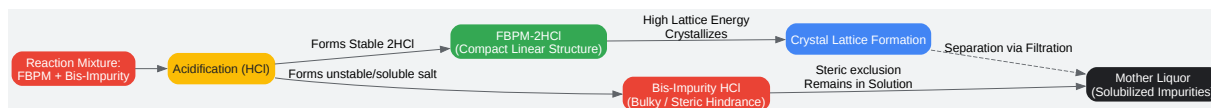
To ensure the protocol is self-validating, the following endpoints must be met:

- HPLC Purity: >99.5% area.

- Specific Check: Bis-alkylated impurity should be <0.10%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Chloride Content Titration: Theoretical: ~19-20% (Calculate based on MW).[\[1\]](#)[\[5\]](#)
 - Validation: Confirms formation of the Di-hydrochloride vs. Mono-hydrochloride.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- XRPD (X-Ray Powder Diffraction): Distinct crystalline peaks, absence of "amorphous halo."[\[3\]](#)[\[4\]](#)[\[5\]](#)
- DSC (Differential Scanning Calorimetry): Sharp endotherm (melting point).[\[1\]](#)[\[5\]](#) Broad peaks indicate solvates or mixed salts.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Diagram 2: Impurity Rejection Pathway

This diagram details how the specific salt lattice excludes the common bis-alkylated impurity.[\[2\]](#)[\[4\]](#)[\[5\]](#)



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Caption: Mechanism of impurity rejection during the crystallization of the dihydrochloride salt.

Troubleshooting "Oiling Out"

A common failure mode in benzyl-piperidine salt formation is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Corrective Actions:

- Temperature Control: Never add anti-solvent (EtOAc) too fast or at too low a temperature.[\[1\]](#)[\[5\]](#) Keep T > 50°C during addition.

- Seeding: Essential. If no seed is available, scratch the glass wall or withdraw a small aliquot, freeze it to induce nucleation, and return it to the reactor.[3][4][5]
- Water Content: If the system is too dry (anhydrous), the salt may be too soluble or form a gum.[3][4][5] Trace water (0.5–1.0%) can sometimes facilitate the formation of a stable hydrate lattice, which then crystallizes.[3][5]

References

- Synthesis and resolution of piperidine intermediates
 - Patent: "Process for the preparation of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine." [1][2][3][4][7][8] European Patent EP3539965A1. [1][3][4][5]
 - Relevance: Establishes the baseline for benzyl-piperidine amine synthesis and purification
- Recrystallization of Piperidine Salts (Mosapride Context)
 - Patent: "The preparation method of Mosapride intermediate." [4][5] China Patent CN110143892A. [1][3][4][5]
 - Relevance: Describes purification of the homologous 4-fluorobenzyl intermediate, validating the use of solvent/anti-solvent methods.
- pKa and Solubility Data for Piperazines/Piperidines
 - Source: "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. [3][4][5]
 - Relevance: Provides the thermodynamic grounding for the basicity difference between the secondary (ring) and primary (tail) amines. [1][5]
 - [1][2][3][5]
- General Salt Screening Protocols
 - Source: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." [3][4][5] Wiley-VCH. [1][2][3][4][5] (Standard Industry Text). [1][5]

- Context: The protocol derived in Section 4 adheres to the "High-Throughput Salt Screening" methodologies described in this authority

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